molecular formula C10H8F6 B13144248 1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene

Cat. No.: B13144248
M. Wt: 242.16 g/mol
InChI Key: HXQGZVBEYKTGIR-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two methyl groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene can be synthesized through a copper-mediated trifluoromethylation of arynes. The reaction involves the use of [CuCF3] in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes from aryne precursors under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the copper-mediated trifluoromethylation process mentioned above can be scaled up for industrial applications, given its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives of this compound.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with other molecules. Specific molecular targets and pathways are not extensively documented.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: This compound also contains two trifluoromethyl groups but in different positions on the benzene ring.

    1,2-Bis(trifluoromethyl)ethane: A similar compound with trifluoromethyl groups attached to an ethane backbone.

Uniqueness

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H8F6

Molecular Weight

242.16 g/mol

IUPAC Name

1,2-dimethyl-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h3-4H,1-2H3

InChI Key

HXQGZVBEYKTGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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